
3-Methoxycarbonyl-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)-4-methylbenzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a methyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid typically involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of 3-(Methoxycarbonyl)-4-methylbenzoic acid can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: 3-(Methoxycarbonyl)-4-methylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or aldehydes using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxycarbonyl group directs the incoming electrophile to the ortho and para positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives of 3-(Methoxycarbonyl)-4-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Methoxycarbonyl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins, where its ester group can undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of 3-(Methoxycarbonyl)-4-methylbenzoic acid depends on the specific reaction or application. In general, the methoxycarbonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This effect can be exploited in various chemical reactions to achieve selective transformations. The compound can also interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
3-Methoxybenzoic acid: Lacks the methyl group, which can influence the compound’s reactivity and physical properties.
Methyl 4-methylbenzoate: Similar structure but lacks the carboxyl group, affecting its chemical behavior.
Uniqueness: 3-(Methoxycarbonyl)-4-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups. This combination of functional groups provides a balance of electron-withdrawing and electron-donating effects, making the compound highly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the production of pharmaceuticals, polymers, and other industrial chemicals.
Eigenschaften
Molekularformel |
C10H9O4- |
|---|---|
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
3-methoxycarbonyl-4-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI-Schlüssel |
FLYZXCACBSFFHE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12359533.png)
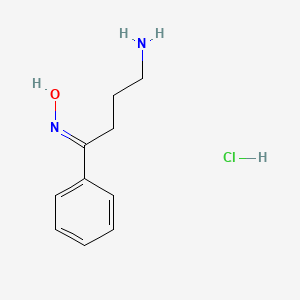
![1,4a,5,8a-Tetrahydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone](/img/structure/B12359562.png)
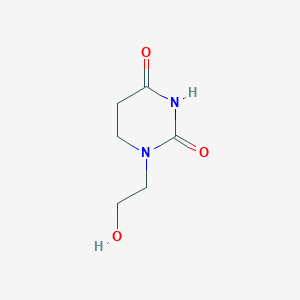

![5-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12359577.png)
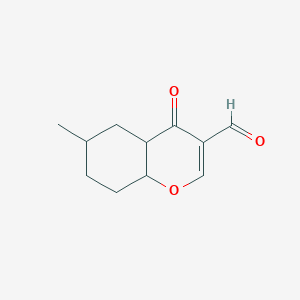
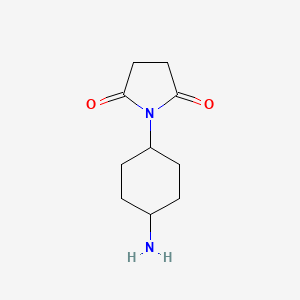
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12359589.png)

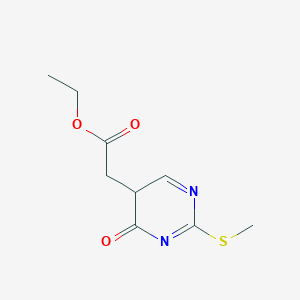

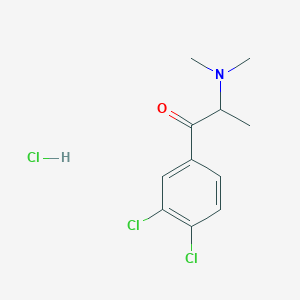
![6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12359611.png)
